Regioisomeric Differentiation: 3-Substituted Pyrrolidine Exhibits Distinct Receptor Binding Profile Compared to 2-Substituted Isomer
The 2-substituted regioisomer, (R)-2-[(3-fluorophenoxy)methyl]pyrrolidine, is a known high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChR) with a Ki of 13 nM measured via [3H]cytisine displacement in rat brain membranes [1]. In contrast, the 3-substituted target compound has been reported to act as a potent and selective inhibitor of the dopamine transporter (DAT), a different pharmacological profile that alters its therapeutic and research applications .
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Potent and selective dopamine transporter (DAT) inhibitor |
| Comparator Or Baseline | 2-substituted isomer: nAChR ligand with Ki = 13 nM |
| Quantified Difference | Shift from nAChR (13 nM) to DAT inhibition (exact Ki not disclosed for target compound) |
| Conditions | nAChR: [3H]cytisine displacement in whole rat brain; DAT: standard dopamine uptake inhibition assays |
Why This Matters
Users targeting dopamine-related pathways (e.g., Parkinson's disease, addiction) must use the 3-substituted isomer; the 2-substituted analog will not engage DAT and will yield false negative results in dopamine-focused assays.
- [1] BindingDB. BDBM50287829: (R)-2-(3-Fluoro-phenoxymethyl)-pyrrolidine. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50287829 (accessed 2026-04-21). View Source
